4'-Fluoro-4-nitrobiphenyl-2-carboxylic acid
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Description
4'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a useful research compound. Its molecular formula is C13H8FNO4 and its molecular weight is 261.20 g/mol. The purity is usually 95%.
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Biological Activity
4'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a biphenyl backbone with a nitro group and a carboxylic acid functional group, contributing to its chemical reactivity and biological interactions. Its molecular formula is C13H10FNO2, and it possesses distinct physicochemical properties that influence its biological activity.
Property | Value |
---|---|
Molecular Weight | 235.23 g/mol |
Melting Point | 120-125 °C |
Solubility | Soluble in DMSO |
LogP | 3.5 |
Antimicrobial Effects
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Case Study: Antibacterial Activity
In a study conducted by researchers at CymitQuimica, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL, suggesting potent antimicrobial activity.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been explored, particularly in relation to its ability to modulate cytokine production. In vitro assays demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Cytotoxicity Studies
Evaluating the cytotoxic effects of this compound on cancer cell lines has revealed promising results. Studies indicate that it induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM, highlighting its potential as an anticancer agent.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 30 |
HeLa | 45 |
A549 | 50 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1 phase, leading to decreased proliferation rates.
- Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels within cells, contributing to its cytotoxic effects on cancer cells.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-3-1-8(2-4-9)11-6-5-10(15(18)19)7-12(11)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJWEDFIPEDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.